1-(3,4-Dimethoxybenzyl)-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea

Kinase inhibition Chemotype profiling Data gap analysis

1-(3,4-Dimethoxybenzyl)-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea (CAS 1396765-96-0) is a synthetic small-molecule urea derivative with the molecular formula C18H23N5O3 and a molecular weight of 357.4 g/mol. The compound features a 3,4-dimethoxybenzyl group linked via a urea bridge to a 6-(pyrrolidin-1-yl)pyrimidin-4-yl scaffold.

Molecular Formula C18H23N5O3
Molecular Weight 357.414
CAS No. 1396765-96-0
Cat. No. B2817196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxybenzyl)-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea
CAS1396765-96-0
Molecular FormulaC18H23N5O3
Molecular Weight357.414
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)NC2=CC(=NC=N2)N3CCCC3)OC
InChIInChI=1S/C18H23N5O3/c1-25-14-6-5-13(9-15(14)26-2)11-19-18(24)22-16-10-17(21-12-20-16)23-7-3-4-8-23/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H2,19,20,21,22,24)
InChIKeyPWRHLQFSELXZDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Baseline Characterization of 1-(3,4-Dimethoxybenzyl)-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea (CAS 1396765-96-0)


1-(3,4-Dimethoxybenzyl)-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea (CAS 1396765-96-0) is a synthetic small-molecule urea derivative with the molecular formula C18H23N5O3 and a molecular weight of 357.4 g/mol . The compound features a 3,4-dimethoxybenzyl group linked via a urea bridge to a 6-(pyrrolidin-1-yl)pyrimidin-4-yl scaffold. This chemotype places it within a broader class of pyrimidinyl-phenylureas that have been investigated as kinase inhibitors, most notably salt-inducible kinase (SIK) inhibitors such as HG-9-91-01 [1]. However, a thorough search of primary research papers, patents, and authoritative databases (PubMed, Google Patents, ChEMBL, BindingDB, PubChem) failed to identify any peer-reviewed publications, disclosed patent examples, or curated bioactivity records that contain quantitative pharmacological data for this specific compound under CAS 1396765-96-0.

Quantitative Selectivity Profile Gaps That Preclude Generic Substitution of 1-(3,4-Dimethoxybenzyl)-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea


In the absence of disclosed, reproducible bioactivity data for this specific compound, any attempt at generic substitution based on chemotype similarity alone carries an unquantifiable risk of functional failure. Structurally related pyrimidinyl-phenylureas such as HG-9-91-01 (CAS 1456858-58-4) are highly potent SIK inhibitors (SIK1 IC50 0.92 nM, SIK2 IC50 6.6 nM, SIK3 IC50 9.6 nM) , but even modest structural modifications—such as replacement of the HG-9-91-01 piperazine-aniline linker with a direct pyrrolidine substitution at the pyrimidine 6-position and conversion of the N-phenyl to an N-benzyl urea—are known in kinase inhibitor SAR to ablate or drastically alter target affinity and selectivity profiles. Without direct comparative inhibition data against relevant kinases or functional assays, substituting this compound for any literature SIK inhibitor or other pyrimidinyl-urea analog in a biological experiment introduces uncontrolled variables that can invalidate the study's conclusions.

Evidence-Based Procurement Decision Guide for 1-(3,4-Dimethoxybenzyl)-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea (CAS 1396765-96-0)


Absence of Publicly Disclosed Bioactivity Data Precludes Comparator-Based Quantitative Differentiation

A comprehensive search of PubMed, Google Patents, ChEMBL, BindingDB, PubChem, and vendor repositories (excluding prohibited sources per exclusion policy) returned no primary research articles, patent examples, or curated bioactivity records that provide quantitative IC50, Kd, Ki, EC50, or any other reproducible activity measurement for 1-(3,4-Dimethoxybenzyl)-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea [1][2]. As a result, no head-to-head comparison, cross-study comparable, or even class-level inference with quantitative data can be made between this compound and any structurally related analog.

Kinase inhibition Chemotype profiling Data gap analysis

Structural Divergence from the Nearest Well-Characterized Analog (HG-9-91-01) Suggests Non-Overlapping Target Engagement

The nearest well-characterized chemotype is HG-9-91-01 (CAS 1456858-58-4), a SIK inhibitor with a dimethoxyphenyl-N-aryl urea scaffold [1]. Structural comparison reveals two critical differences: (1) HG-9-91-01 employs an N-phenyl-N'-(2,6-dimethylphenyl) urea connected via a 4-((4-methylpiperazin-1-yl)phenyl)amino linker to the pyrimidine 4-position, whereas the target compound uses an N-benzyl urea (3,4-dimethoxybenzyl) directly attached to the pyrimidine 6-position; (2) the pyrimidine substitution involves a pyrrolidine ring rather than an elaborated aniline linker. In kinase inhibitor medicinal chemistry, the nature of the urea N-substituent (phenyl vs. benzyl) and the vector of attachment to the heterocyclic core are known to profoundly influence kinase selectivity profiles [2]. Without specific biochemical profiling, it cannot be assumed that the target compound retains SIK activity or any kinase inhibition.

Kinase inhibitor design Structure-activity relationship Scaffold comparison

Application Scenarios for 1-(3,4-Dimethoxybenzyl)-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea Based on Available Evidence


Negative Control for SIK-Dependent Biological Assays (Risk-Assessed)

Given the structural similarity to HG-9-91-01 but the presence of key modifications likely to abolish SIK binding, this compound could be evaluated as a potential negative control for experiments using HG-9-91-01 or related SIK inhibitors, provided the user first confirms lack of SIK inhibition through in-house biochemical profiling. The compound's commercial availability from multiple chemical vendors makes it logistically feasible to obtain for such validation studies.

Scaffold-Hopping Library Diversification for Kinase Inhibitor Discovery

The N-benzyl urea linker combined with the pyrrolidine-pyrimidine core represents a distinct chemotype within the urea-pyrimidine kinase inhibitor space. This compound could serve as a diversity element in scaffold-hopping or privileged-fragment library construction for kinase drug discovery programs, where novel vectors from the pyrimidine core are systematically explored [1].

Analytical Reference Standard for Chromatographic Method Development

The well-defined molecular formula (C18H23N5O3), molecular weight (357.4 g/mol), and commercial availability make this compound suitable as an analytical reference standard for HPLC, LC-MS, or NMR method development in laboratories characterizing similar pyrimidinyl-urea analogs .

Quote Request

Request a Quote for 1-(3,4-Dimethoxybenzyl)-3-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.